molecular formula C21H23ClN4O6 B13790787 2,2'-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate CAS No. 68413-42-3

2,2'-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate

Cat. No.: B13790787
CAS No.: 68413-42-3
M. Wt: 462.9 g/mol
InChI Key: BDAQFSJXVZDVGC-UHFFFAOYSA-N
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Description

2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate is an organic compound with the molecular formula C22H24ClN5O7 It is known for its complex structure, which includes multiple aromatic rings, azo groups, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

Scientific Research Applications

2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl groups enhance its stability and solubility, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

68413-42-3

Molecular Formula

C21H23ClN4O6

Molecular Weight

462.9 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate

InChI

InChI=1S/C21H23ClN4O6/c1-14-12-17(25(8-10-31-15(2)27)9-11-32-16(3)28)4-6-20(14)23-24-21-7-5-18(26(29)30)13-19(21)22/h4-7,12-13H,8-11H2,1-3H3

InChI Key

BDAQFSJXVZDVGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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